1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt
Description
Early Identification of N-Acylphosphatidylethanolamines
The discovery of N-acylphosphatidylethanolamines traces back to mid-20th-century investigations into unusual phospholipid species in biological membranes. Initial biochemical studies identified NAPE as a minor phospholipid component in dehydrated plant tissues, where it was postulated to participate in stress adaptation. Subsequent work in mammalian systems revealed NAPE's presence in neural and cardiac tissues, with early characterization efforts focusing on its metabolic relationship to phosphatidylethanolamine. The development of thin-layer chromatography techniques in the 1970s enabled isolation and partial structural characterization of these compounds, though their biological significance remained obscure until the discovery of N-acylethanolamine signaling molecules.
Evolution of Nomenclature and Classification
The systematic naming of 1,2-dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine reflects progressive refinements in lipid taxonomy. Early literature referred to these compounds simply as "acylated phosphatidylethanolamines" until IUPAC guidelines established standardized nomenclature emphasizing:
Position Within Lipid Biochemistry Research
NAPEs occupy an intermediary position between structural membrane lipids and signaling mediators. Their identification as biosynthetic precursors to N-acylethanolamines (NAEs) like anandamide propelled them from biochemical curiosities to central players in endocannabinoid research. Contemporary studies position NAPEs at the intersection of lipid metabolism, membrane remodeling, and intracellular signaling cascades.
Chemical Classification and Nomenclature
Taxonomy Within Glycerophospholipids
As a glycerophospholipid derivative, 1,2-dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine belongs to the phosphatidylethanolamine superfamily. Key classification features include:
| Feature | Classification |
|---|---|
| Backbone | sn-Glycero-3-phosphate |
| Headgroup | N-acylethanolamine |
| Acyl chains | Three saturated C16 residues |
| Ionic form | Ammonium salt |
This molecular architecture places it within the broader category of zwitterionic phospholipids with modified headgroups.
Structural Relationship to Phosphatidylethanolamines
The compound differs from canonical phosphatidylethanolamines through N-acylation of the ethanolamine nitrogen. Comparative structural analysis reveals:
| Parameter | Phosphatidylethanolamine | N-Acyl Derivative |
|---|---|---|
| Headgroup charge | Zwitterionic (±) | Zwitterionic with hydrophobic extension |
| Acyl groups | 2 fatty acids | 3 fatty acids |
| Membrane interactions | Hydrogen bonding capacity | Enhanced hydrophobic anchoring |
This N-acylation dramatically alters molecular packing parameters and interfacial behavior.
Significance of N-Acylation in Phospholipid Derivatives
The N-hexadecanoyl moiety introduces critical functional modifications:
- Steric effects : Bulky acyl chain restricts headgroup mobility
- Hydrophobicity : Creates a membrane-anchoring domain
- Metabolic stability : Protects against phospholipase cleavage
These properties enable NAPEs to serve as stable membrane-resident precursors for bioactive lipid generation.
Natural Occurrence and Distribution
Presence in Mammalian Tissues
Lipidomic analyses reveal tissue-specific NAPE distributions:
| Tissue | Predominant NAPE Species | Concentration Range (nmol/g) |
|---|---|---|
| Brain | N-16:0-PE 36:2, N-18:0-PE 38:4 | 0.5-2.8 |
| Heart | N-16:0-PE 36:1, N-18:1-PE 34:2 | 0.3-1.6 |
| Liver | N-18:0-PE 40:6, N-20:4-PE 38:4 | 0.8-3.2 |
These distributions reflect differential expression of NAPE-synthesizing enzymes across tissues.
Distribution in Plant Systems
While detailed characterization in plants remains limited, NAPE-like compounds have been detected in:
Microbial Sources and Comparative Biology
Microbial NAPEs display distinct structural features:
- Shorter acyl chains (C12-C14)
- Branched or cyclopropanated fatty acids
- Prevalence in extremophiles and pathogenic strains
These modifications suggest adaptive roles in membrane fluidity regulation and host interaction.
Biological Significance Overview
Role as Precursors to Bioactive N-Acylethanolamines
NAPEs serve as immediate precursors for NAE biosynthesis through NAPE-PLD-mediated cleavage:
$$ \text{NAPE} \xrightarrow{\text{NAPE-PLD}} \text{NAE} + \text{Phosphatidic Acid} $$
This reaction generates signaling molecules like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which modulate:
Membrane-Related Functions
The triacylated structure confers unique membrane-interactive properties:
Signaling Pathway Involvement
NAPE metabolism intersects with multiple signaling cascades:
- Endocannabinoid system (via anandamide precursors)
- PPAR-α activation (through OEA/PEA release)
- TRPV1 channel regulation
Genetic ablation studies demonstrate tissue-specific pathway regulation, particularly in neural versus cardiac systems.
Research Significance and Current Landscape
Emergence as Targets in Biochemical Research
Recent advances have highlighted NAPEs as:
Analytical Challenges and Methodological Innovations
Key technical hurdles include:
- Isomeric separation of NAPE species
- Low abundance in biological samples
- Ionization suppression in mass spectrometry
Advanced lipidomics platforms now employ:
Interdisciplinary Applications Spanning Biochemistry to Medicine
Emerging applications leverage NAPE biochemistry for:
- Development of lipid-based drug delivery systems
- Nutritional interventions targeting endocannabinoid tone
- Diagnostic panels for cardiovascular risk stratification Ongoing clinical trials explore NAPE analogs for metabolic syndrome management.
Properties
Molecular Formula |
C53H107N2O9P |
|---|---|
Molecular Weight |
947.4 g/mol |
IUPAC Name |
azane;[3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C53H104NO9P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(55)54-46-47-61-64(58,59)62-49-50(63-53(57)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)48-60-52(56)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h50H,4-49H2,1-3H3,(H,54,55)(H,58,59);1H3 |
InChI Key |
CREASFJXMVEMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Methods
Stepwise Acylation and Phosphorylation
This method involves sequential acylation of sn-glycerol, phosphorylation, and N-hexadecanoylation.
Key Steps:
Synthesis of 1,2-Dihexadecanoyl-sn-glycerol :
Phosphorylation with Ethanolamine :
N-Hexadecanoylation :
Ammonium Salt Formation :
Data Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diacylglycerol formation | Hexadecanoyl chloride, DMAP, DCM, 24h, RT | 85 | >95% |
| Phosphorylation | POCl₃, trimethyl phosphate, 0°C, 6h | 72 | 90% |
| N-Acylation | Hexadecanoyl chloride, TEA, DCM, 12h, 4°C | 68 | 88% |
Transesterification of Preformed Phospholipids
This approach modifies existing phospholipids to introduce the N-hexadecanoyl group.
Protocol (Adapted from US4898976A):
- Substrate : 1,2-Dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE).
- Reaction :
- Purification :
Data Table 2: Transesterification Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Isopropanol | 78 |
| Temperature | 50°C | 78 |
| Catalyst | Ethanolamine (5 mol%) | 78 |
| Reaction Time | 6 hours | 78 |
Enzymatic Synthesis Using Phospholipase D
Phospholipase D (PLD)-mediated transphosphatidylation offers regioselective N-acylation (US8377662B2).
Protocol:
- Substrate : 1,2-Dihexadecanoyl-sn-glycero-3-phosphocholine (DDPC).
- Enzyme : Recombinant PLD from Streptomyces sp.
- Reaction :
- Outcome :
Data Table 3: Enzymatic vs. Chemical Synthesis
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 68% | 90% |
| Purity | 88% | 95% |
| Reaction Time | 24–48h | 24h |
| Scalability | Limited by purification | High (batch processing) |
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry (MS) :
Purity Assessment :
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic, basic, or enzymatic conditions, primarily targeting ester and phosphoester bonds:
Acyl Transfer Reactions
The compound acts as a fatty acyl donor in transacylation reactions, facilitated by nucleophiles like amines or alcohols:
-
Mechanism : The phosphate group’s oxyanion stabilizes intermediates during nucleophilic substitution (SN2), enabling transfer of palmitoyl chains to acceptors such as amino acids or peptides .
-
Example : Reaction with valine under alkaline conditions yields N-palmitoylvaline via a mixed anhydride intermediate (Figure 2 in ).
Kinetic Data :
-
Observed rate constant for hydrolysis of analogous NCAs: at pH 8.5 .
-
Competing pathways (hydrolysis vs. acylation) depend on nucleophile concentration and pH .
Oxidation Stability
The saturated palmitoyl chains confer resistance to oxidation compared to unsaturated lipids:
Interactions with Membrane Components
In lipid bilayers, this phospholipid exhibits distinct behavior depending on cholesterol presence:
-
Cholesterol Association : Forms ordered domains in membranes, altering accessibility of the phosphoethanolamine headgroup .
-
Phase Behavior : Prefers lamellar phases in aqueous solutions, critical for vesicle stability in drug delivery systems .
Key Mechanistic Insights
-
Mixed Anhydride Intermediates : Critical for acyl transfer, as shown by isotopic labeling studies with -enriched octanoic acid .
-
Steric Effects : The sn-1 and sn-2 palmitoyl chains hinder enzymatic hydrolysis compared to shorter-chain analogs .
This phospholipid’s reactivity and stability make it indispensable in liposomal formulations, where controlled hydrolysis and acyl transfer are leveraged for targeted drug release .
Scientific Research Applications
Drug Delivery Systems
Lipid Nanoparticles:
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt is utilized in the formulation of lipid nanoparticles (LNPs), which are crucial for delivering RNA-based therapeutics, such as mRNA vaccines. The compound enhances the stability and bioavailability of mRNA by encapsulating it within lipid bilayers, facilitating cellular uptake and expression of the encoded proteins .
Nanocarriers for Anticancer Drugs:
The compound has been investigated as a component of nanocarriers for targeted delivery of anticancer agents. Its amphiphilic nature allows it to form micelles or liposomes that can encapsulate hydrophobic drugs, improving their solubility and therapeutic efficacy while minimizing side effects .
Cellular Studies
Cell Membrane Models:
This phospholipid is employed in creating model membranes that mimic biological membranes for studying membrane dynamics and interactions. Such models are critical for understanding drug-membrane interactions, membrane protein functions, and lipid bilayer properties .
Biochemical Assays:
In biochemical assays, 1,2-dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt serves as a substrate or a component to investigate enzymatic activities related to phospholipids. Its structural properties allow researchers to study the effects of various enzymes on lipid metabolism and signaling pathways .
Therapeutic Applications
Antibacterial Activity:
Recent studies have indicated that compounds similar to 1,2-dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt exhibit antibacterial properties. They are being explored as potential treatments against antibiotic-resistant bacteria by disrupting bacterial membranes .
Neuropharmacology:
Research suggests that this compound may interact with sigma receptors, which are implicated in various neurological disorders. Its potential role as a neuroprotective agent is under investigation, particularly concerning its ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegeneration .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects by integrating into lipid bilayers, mimicking the behavior of natural phospholipids. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The ethanolamine head group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the membrane structure .
Comparison with Similar Compounds
Key Features
- Acyl Chains : Three saturated C16:0 chains enhance membrane rigidity and reduce fluidity compared to unsaturated analogs.
- Headgroup Modification: The N-hexadecanoyl group replaces the ethanolamine’s hydrogen, increasing hydrophobicity and altering interaction with membrane proteins.
- Counterion : The ammonium salt improves solubility in aqueous buffers compared to free-acid forms.
Structural Modifications and Functional Groups
Table 1: Structural Comparison of Phosphatidylethanolamine Derivatives
Key Observations :
- Acyl Chain Saturation : Unsaturated analogs (e.g., dioleoyl, C18:1) exhibit lower phase transition temperatures (~−20°C vs. +41°C for dipalmitoyl), enhancing membrane fluidity .
- Headgroup Functionality : Rhodamine and sulforhodamine modifications enable tracking in live cells, while dodecanyl or PEG groups (e.g., DSPE-mPEG2000, CAS: 474922-26-4) improve biocompatibility for drug delivery .
- Counterion Effects : Sodium salts (e.g., 474923-47-2) may precipitate in low-pH environments, whereas ammonium salts (e.g., 108321-22-8) remain stable across broader pH ranges .
Physicochemical Properties
Table 2: Physicochemical Data
Biological Activity
1,2-Dihexadecanoyl-SN-glycero-3-phospho[N-hexadecanoyl]ethanolamine ammonium salt, commonly referred to as DHPE, is a phospholipid that plays a crucial role in various biological processes. It is primarily utilized in the formulation of liposomes and other lipid-based drug delivery systems. This article delves into the biological activity of DHPE, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.
DHPE is characterized by its unique structure, which consists of two hexadecanoyl (C16) fatty acid chains attached to a glycerol backbone, along with a phosphoethanolamine head group. This amphiphilic nature allows it to form lipid bilayers essential for cellular membranes and drug delivery systems.
Table 1: Chemical Structure of DHPE
| Component | Description |
|---|---|
| Fatty Acid Chains | Two hexadecanoyl (C16) chains |
| Backbone | Glycerol |
| Head Group | Phosphoethanolamine |
| Molecular Formula | C34H67N2O5P |
| CAS Number | 3930-13-0 |
DHPE exhibits several biological activities, primarily attributed to its role in membrane dynamics and cellular signaling. Key mechanisms include:
- Membrane Fluidity : DHPE enhances membrane fluidity, facilitating the incorporation of other molecules into lipid bilayers.
- Drug Encapsulation : Its ability to form liposomes allows for effective encapsulation of hydrophilic and hydrophobic drugs, improving bioavailability and therapeutic efficacy.
- Cellular Uptake : DHPE-modified liposomes demonstrate increased cellular uptake due to enhanced interaction with cell membranes.
Pharmacological Applications
- Cancer Therapy : DHPE is integral in formulating liposomal drugs that target cancer cells. Liposomal formulations have shown improved pharmacokinetics and reduced systemic toxicity compared to conventional therapies.
- Antimicrobial Activity : Research indicates that DHPE can enhance the antimicrobial properties of certain drugs by improving their delivery to target sites.
- Vaccine Delivery : As an adjuvant in vaccines, DHPE can improve immune responses by promoting the uptake of antigens by antigen-presenting cells.
Study 1: Liposomal Doxorubicin
In a clinical trial involving liposomal doxorubicin (Doxil), patients exhibited significantly higher concentrations of the drug in tumor tissues compared to free doxorubicin. The incorporation of DHPE in the liposomal formulation contributed to this enhanced targeting effect, resulting in improved therapeutic outcomes with reduced cardiotoxicity .
Study 2: Antimicrobial Efficacy
A study investigated the use of DHPE in enhancing the efficacy of antimicrobial agents against Staphylococcus aureus and Escherichia coli. The results demonstrated that DHPE-modified liposomes significantly increased the bactericidal activity while maintaining low cytotoxicity towards mammalian cells .
Table 2: Comparison of Biological Activities
| Phospholipid | Membrane Fluidity | Drug Encapsulation Efficiency | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|---|
| DHPE | High | Excellent | Moderate | Low |
| DPPC (Dipalmitoylphosphatidylcholine) | Moderate | Good | Low | Moderate |
| DSPC (Distearoylphosphatidylcholine) | High | Excellent | Low | Moderate |
Q & A
Q. What experimental protocols are recommended for incorporating this compound into lipid bilayer models?
The compound is integrated into lipid bilayers via thin-film hydration or extrusion methods. For stable unilamellar vesicles, dissolve the lipid in chloroform, evaporate to form a thin film, and hydrate with buffer (e.g., 10 mM Tris-HCl, pH 7.4) above its phase transition temperature (~41°C for 16:0/16:0-PG). Extrude through polycarbonate membranes (100–200 nm pores) to control vesicle size . Dynamic light scattering (DLS) can validate size homogeneity.
Q. How can researchers confirm the structural integrity of this compound prior to use?
Use tandem analytical techniques:
- TLC (Silica Gel 60, chloroform:methanol:water 65:25:4) to assess purity, with ninhydrin staining for primary amines.
- HPLC-MS (C18 column, acetonitrile:water gradient) to detect acyl chain homogeneity and ammonium adducts ([M+NH₄]⁺ at m/z ≈ 797.0) .
- ³¹P-NMR (121.4 MHz, CDCl₃:CD₃OD 2:1) to confirm phosphoglycerol headgroup integrity (δ ≈ −1.2 ppm) .
Q. What are the key storage conditions to prevent degradation?
Store lyophilized powder at −20°C under argon to prevent oxidation. For short-term use (≤1 week), solubilize in chloroform:methanol (2:1) and store at −80°C. Avoid repeated freeze-thaw cycles, which disrupt acyl chain packing .
Advanced Research Questions
Q. How does this compound modulate membrane fluidity in mixed lipid systems, and how can this be quantified?
In binary systems (e.g., with DPPC), the compound reduces membrane fluidity due to saturated acyl chains. Measure fluorescence anisotropy using diphenylhexatriene (DPH) or Laurdan probes. Differential scanning calorimetry (DSC) can track phase transitions: pure 16:0/16:0-PG shows a sharp endotherm at ~41°C, while mixtures exhibit broadening or peak shifts . For molecular dynamics (MD) simulations, use force fields like CHARMM36 to model headgroup interactions .
Q. What experimental strategies resolve contradictions in reported phase behavior under varying ionic conditions?
Discrepancies in phase transition temperatures (e.g., Ca²⁺-induced condensation vs. Na⁺ effects) arise from buffer composition. Standardize ionic strength (e.g., 150 mM NaCl) and use surface plasmon resonance (SPR) to monitor real-time lipid packing changes. Synchrotron small-angle X-ray scattering (SAXS) can resolve lamellar vs. non-lamellar phases under physiologically relevant conditions .
Q. How can researchers optimize the synthesis of N-acyl derivatives while minimizing side products?
For N-hexadecanoyl functionalization:
- Use EDC/NHS coupling in anhydrous DMF at 4°C to prevent hydrolysis.
- Purify via silica column chromatography (chloroform:methanol:acetic acid 90:9:1) to remove unreacted fatty acids.
- Validate acylation efficiency by MALDI-TOF MS ([M+H]⁺ expected at m/z ≈ 978.3) and quantify residual ethanolamine via TNBS assay .
Methodological Notes
- Critical Contaminants : Monitor lysophospholipid levels (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-PG) using HILIC-ESI-MS. Contamination >5% alters membrane permeability .
- Data Interpretation : When analyzing DSC thermograms, deconvolute overlapping peaks (e.g., with Fityk software) to distinguish coexisting lipid phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
